molecular formula C19H18N2O5S2 B2840762 N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448059-27-5

N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2840762
CAS RN: 1448059-27-5
M. Wt: 418.48
InChI Key: SCGAGGMJIXNTQO-UHFFFAOYSA-N
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Description

“N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The compound crystallized in an orthorhombic lattice with a space group of Pca21 . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .

Scientific Research Applications

Anticancer Activity

The compound’s structural features, including the furan and benzoxazole moieties, make it an interesting candidate for cancer research. Researchers have studied its cytotoxic effects on cancer cell lines such as HePG-2 and HCT-116. Further investigations into its mechanism of action and potential as an anticancer drug are warranted .

Metal Complexes and Coordination Chemistry

The ligand H2L forms complexes with transition metal ions (Cu(II), Co(II), Ni(II), and Zn(II)). These complexes exhibit stoichiometric ratios of 1:2 (metal to ligand). Spectroscopic studies reveal that the ligand chelates to the metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen. Understanding these coordination interactions is crucial for designing novel metal-based drugs .

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations have been employed to explore the electronic properties of the ligand and its Ni(II) complex. These calculations provide insights into the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energies, and the HOMO-LUMO energy gap. Such information aids in predicting reactivity and stability .

Antibacterial and Antifungal Activities

While the specific compound mentioned has not been directly studied for antibacterial or antifungal properties, related furan Schiff base derivatives have demonstrated potent antibacterial and antifungal activities. The presence of azomethine nitrogen (C=N) in these compounds contributes to their bioactivity .

Biofuels and Green Solvents

Furan derivatives, including those with similar structural motifs, are abundant in biomass. They find applications as biofuels and green solvents. Although not directly investigated for these purposes, the compound’s furan moiety suggests potential in sustainable chemistry .

H5N1 Virus Inhibition

The compound 2,5-dimethyl-N-[(2-(benzyl)thio)ethyl]furan-3-carboxamide, which shares some structural features with our compound of interest, has micromolar potency against the H5N1 virus. While this specific compound is not identical, it highlights the potential of furan-based molecules in antiviral research .

Mechanism of Action

Target of Action

Similar compounds have been reported to target theepidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others.

Mode of Action

EGFR inhibitors typically work by preventing the activation of the receptor, which can block the propagation of signals that lead to cell growth and division .

Biochemical Pathways

The inhibition of EGFR can affect several biochemical pathways. Most notably, it can interfere with the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are involved in cell proliferation, survival, and differentiation . By inhibiting these pathways, the compound can potentially slow down or stop the growth of cancer cells.

Result of Action

The result of the compound’s action would likely be a decrease in the proliferation of cancer cells, given its potential role as an EGFR inhibitor . This could lead to a slowdown or halt in tumor growth.

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-thiophen-2-ylethyl)-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-20-17-12-16(6-7-18(17)26-19(20)22)28(23,24)21(13-14-4-2-10-25-14)9-8-15-5-3-11-27-15/h2-7,10-12H,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGAGGMJIXNTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N(CCC3=CC=CS3)CC4=CC=CO4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

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